![molecular formula C16H12N2O5 B8801238 2-[2-(4-nitrophenoxy)ethyl]isoindole-1,3-dione](/img/structure/B8801238.png)
2-[2-(4-nitrophenoxy)ethyl]isoindole-1,3-dione
描述
2-[2-(4-nitrophenoxy)ethyl]isoindole-1,3-dione is an organic compound that belongs to the class of isoindole derivatives This compound features a nitrophenoxyethyl group attached to an isoindole dione core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-nitrophenoxy)ethyl]isoindole-1,3-dione typically involves the reaction of 4-nitrophenol with 2-bromoethyl phthalimide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromoethyl group, leading to the formation of the desired product. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-[2-(4-nitrophenoxy)ethyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the isoindole core, leading to the formation of quinone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-[2-(4-aminophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione.
Substitution: Various substituted isoindole derivatives depending on the nucleophile used.
Oxidation: Quinone derivatives of the isoindole core.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-[2-(4-nitrophenoxy)ethyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The nitrophenoxy group can undergo reduction to form an amino group, which can then interact with various biological targets, including enzymes and receptors. The isoindole core can also participate in redox reactions, influencing cellular processes such as oxidative stress and apoptosis.
相似化合物的比较
Similar Compounds
Uniqueness
2-[2-(4-nitrophenoxy)ethyl]isoindole-1,3-dione is unique due to its specific structural features, including the isoindole core and the nitrophenoxyethyl group. These structural elements confer distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the nitro group allows for versatile chemical modifications, making it a valuable scaffold for the development of new compounds with diverse applications.
属性
分子式 |
C16H12N2O5 |
|---|---|
分子量 |
312.28 g/mol |
IUPAC 名称 |
2-[2-(4-nitrophenoxy)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C16H12N2O5/c19-15-13-3-1-2-4-14(13)16(20)17(15)9-10-23-12-7-5-11(6-8-12)18(21)22/h1-8H,9-10H2 |
InChI 键 |
VFNDRADEXFGTHH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

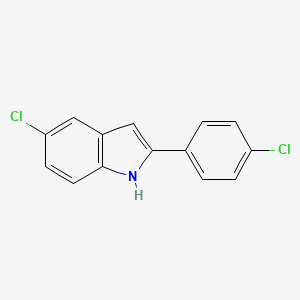
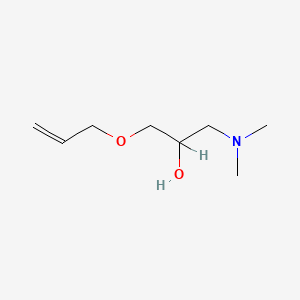
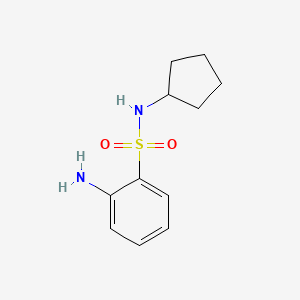
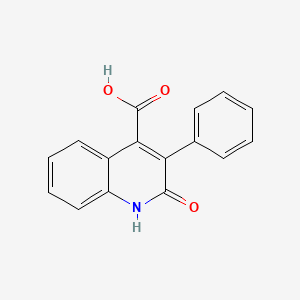
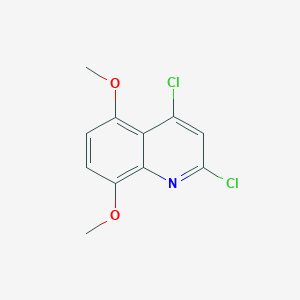
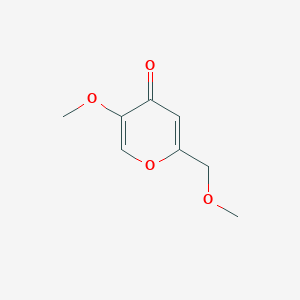
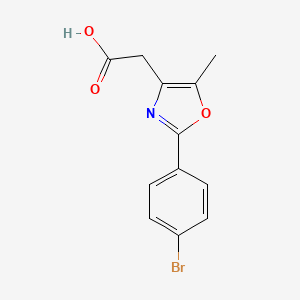
![2,4-Pentanedione,3-[(3-nitrophenyl)methylene]-](/img/structure/B8801212.png)
![N-[(3,4-dimethoxyphenyl)methyl]cyclopropanamine](/img/structure/B8801220.png)
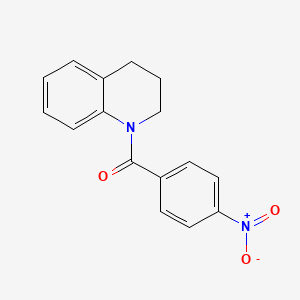
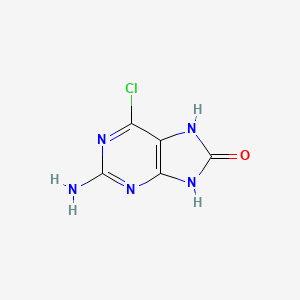
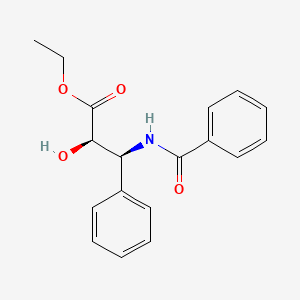
![4-methyl-N-[2-(6-methylpyridin-3-yl)ethyl]-N-nitrosoaniline](/img/structure/B8801247.png)
